

physical properties of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

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Compound of Interest

Compound Name: 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

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An In-Depth Technical Guide to the Physicochemical Properties of **4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid**

Executive Summary

4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its classification as a "Protein Degradation Building Block" suggests its utility in the synthesis of novel therapeutics, particularly in the burgeoning field of targeted protein degradation.^[1] This guide provides a comprehensive analysis of its core physical and chemical properties, offering researchers and drug development professionals the foundational knowledge required for its effective handling, characterization, and application. The molecule's unique combination of a pyrazole core, a carboxylic acid, a nitro group, and a trifluoromethyl group imparts distinct electronic and steric characteristics that govern its behavior. This document synthesizes available data, both computed and experimental, to present a holistic view of its molecular identity, physicochemical parameters, and analytical characterization profile.

Molecular Identity and Structure

The structural architecture of **4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid** is key to its reactivity and physical properties. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This core is substituted with three powerful electron-withdrawing groups: a nitro group (-NO₂), a trifluoromethyl group (-CF₃), and a

carboxylic acid group (-COOH). This substitution pattern profoundly influences the molecule's acidity, polarity, and potential for intermolecular interactions.

Identifier	Value	Source
IUPAC Name	4-nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid	PubChem[2]
CAS Number	1322805-15-1	CP Lab Safety[1]
Molecular Formula	C ₅ H ₂ F ₃ N ₃ O ₄	PubChem[2]
Molecular Weight	225.08 g/mol	PubChem[2]
Canonical SMILES	<chem>C1(=C(NN=C1C(=O)O)C(F)(F)F)C(=O)O</chem>	PubChem[2]

Summary of Physicochemical Properties

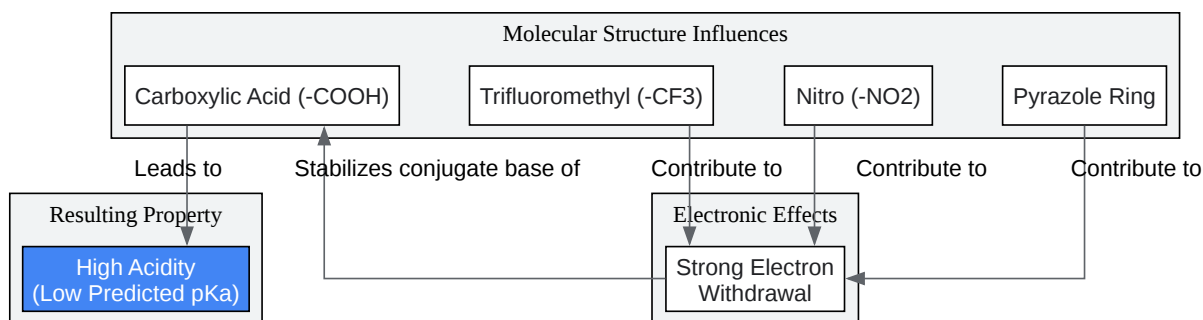
The following table summarizes the key physical and chemical properties of the title compound. It is critical to distinguish between computationally predicted values and those determined experimentally. Predicted values provide excellent estimations for logistical and experimental design but should be confirmed where possible.

Property	Value	Type	Source
Molecular Weight	225.08 g/mol	Computed	PubChem[2]
Boiling Point	450.7 ± 45.0 °C at 760 mmHg	Predicted	Chemsr[3]
Density	1.9 ± 0.1 g/cm ³	Predicted	Chemsr[3]
XLogP3	0.8	Computed	PubChem[2]
Polar Surface Area (PSA)	112 Å ²	Computed	PubChem[2]
Hydrogen Bond Donors	2	Computed	PubChem[2]
Hydrogen Bond Acceptors	6	Computed	PubChem[2]
Purity (Commercial)	≥97%	Experimental	CP Lab Safety[1]
Storage Conditions	Room temperature	Experimental	CP Lab Safety[1]

Detailed Analysis of Physical Properties

Acidity and the Influence of Electron-Withdrawing Groups

While a specific experimental pKa value is not readily available in the cited literature, a qualitative analysis of the molecular structure allows for a strong, expert inference. The carboxylic acid moiety is attached to a pyrazole ring that is heavily substituted with electron-withdrawing groups (EWGs). The combined inductive and resonance effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, as well as the electronegative pyrazole ring itself, powerfully stabilize the conjugate base (carboxylate anion) formed upon deprotonation. This stabilization significantly increases the acidity of the carboxylic proton, leading to a predicted low pKa value, characteristic of a relatively strong organic acid.



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Caption: Influence of electron-withdrawing groups on the acidity of the title compound.

Lipophilicity and Solubility

The octanol-water partition coefficient is a critical parameter in drug development, indicating the lipophilicity of a compound. The computed XLogP3 value for this molecule is 0.8.[2] This relatively low value suggests a moderate degree of lipophilicity, indicating that the molecule possesses a balance of hydrophilic and hydrophobic character. The presence of polar groups capable of hydrogen bonding (carboxylic acid, N-H of the pyrazole, nitro group) enhances its interaction with aqueous media. This balance is often desirable in drug candidates, as it can facilitate both sufficient aqueous solubility for formulation and adequate lipid membrane permeability to reach intracellular targets.

Thermal Properties and Physical State

The compound is supplied as a solid with recommended storage at room temperature, indicating reasonable thermal stability under standard laboratory conditions.[1] While an experimental melting point is not available, the high predicted boiling point of 450.7 °C suggests that strong intermolecular forces are present.[3] These forces likely include hydrogen bonding from the carboxylic acid and pyrazole N-H protons, as well as strong dipole-dipole interactions originating from the highly polar nitro and trifluoromethyl groups.

Standard Analytical Characterization Workflows

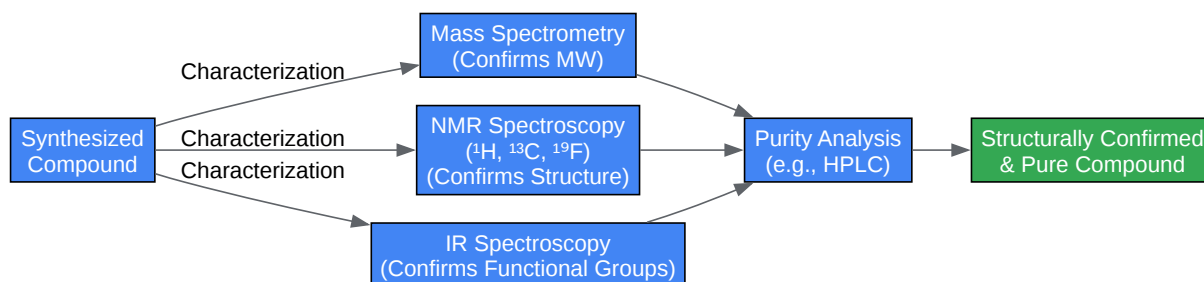
Confirmation of the identity and purity of **4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid** relies on a standard suite of analytical techniques. The causality behind this multi-faceted approach is the principle of orthogonal validation, where different methods provide complementary information to build a complete and trustworthy profile of the compound.

Experimental Protocol: A Self-Validating System

- Mass Spectrometry (MS):
 - Objective: To confirm the molecular weight and elemental composition.
 - Methodology: High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI) in negative mode to easily deprotonate the acidic proton.
 - Expected Result: A prominent ion peak corresponding to the $[M-H]^-$ anion at an m/z of approximately 224.0, consistent with the molecular formula $C_5HF_3N_3O_4^-$. The exact mass measurement from HRMS should align with the theoretical value (224.9997) within a narrow tolerance (e.g., < 5 ppm).^[2]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Objective: To elucidate the precise molecular structure by probing the chemical environment of each nucleus.
 - Methodology: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO- d_6 or Methanol- d_4) and analyzed using 1H , ^{13}C , and ^{19}F NMR.
 - Expected Results:
 - 1H NMR: Two broad, exchangeable singlets are expected: one for the carboxylic acid proton (-COOH) at a downfield chemical shift (>10 ppm) and one for the pyrazole N-H proton.
 - ^{13}C NMR: Signals corresponding to the five unique carbon atoms, including the carboxyl carbon, the quaternary carbons of the pyrazole ring, and the carbon of the

trifluoromethyl group (observed as a quartet due to C-F coupling).

- ^{19}F NMR: A singlet corresponding to the three equivalent fluorine atoms of the $-\text{CF}_3$ group.
- Infrared (IR) Spectroscopy:
 - Objective: To identify the key functional groups present in the molecule.
 - Methodology: Analysis of the neat solid using an attenuated total reflectance (ATR) accessory.
 - Expected Results: Characteristic absorption bands including a broad O-H stretch ($\sim 2500\text{--}3300\text{ cm}^{-1}$), a C=O stretch ($\sim 1700\text{ cm}^{-1}$), asymmetric and symmetric N-O stretches for the nitro group (~ 1550 and $\sim 1350\text{ cm}^{-1}$), and strong C-F stretches ($\sim 1100\text{--}1300\text{ cm}^{-1}$).



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Caption: A typical workflow for the analytical characterization of the title compound.

Conclusion: Implications for Scientific Application

The physicochemical properties of **4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid** define its role as a versatile and potent building block in modern chemistry. Its high degree of functionalization, significant acidity, and balanced lipophilicity make it an attractive starting material for constructing more complex molecules, particularly in the synthesis of PROTACs and other targeted protein degraders.^[1] The strong electron-withdrawing nature of its

substituents can be leveraged to tune the electronic properties of target molecules and to serve as a handle for diverse chemical transformations. Researchers and drug development professionals can utilize the data and protocols within this guide to confidently incorporate this compound into their synthetic and screening workflows, accelerating the discovery of new chemical entities.

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